molecular formula C10H13BO5 B13345488 2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid

Katalognummer: B13345488
Molekulargewicht: 224.02 g/mol
InChI-Schlüssel: KNYOUZRVNXKDCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant properties. Hydroxybenzoic acids are widely found in nature and are known for their health benefits, including anti-inflammatory, antioxidant, and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid typically involves the reaction of benzoic acid derivatives with boronic acids or boronic esters. One common method is the reaction of 3-hydroxypropyl boronic acid with 2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate biological activities. The boron moiety can interact with enzymes and proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Salicylic Acid: Known for its anti-inflammatory and analgesic properties.

    p-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.

    Protocatechuic Acid: Known for its antioxidant properties.

Uniqueness

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid is unique due to the presence of both boron and hydroxybenzoic acid moieties, which impart distinct chemical and biological properties. The combination of these functional groups allows for unique interactions and applications that are not observed in other similar compounds .

Eigenschaften

Molekularformel

C10H13BO5

Molekulargewicht

224.02 g/mol

IUPAC-Name

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid

InChI

InChI=1S/C10H13BO5/c12-6-3-7-16-11(15)9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12,15H,3,6-7H2,(H,13,14)

InChI-Schlüssel

KNYOUZRVNXKDCF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1C(=O)O)(O)OCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.